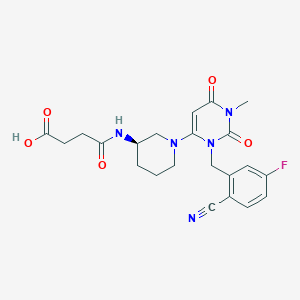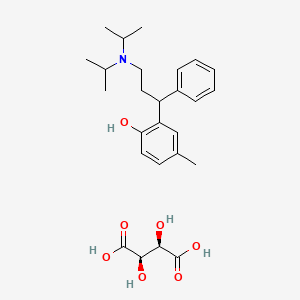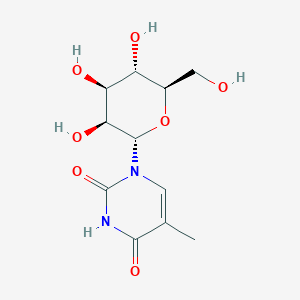
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is an organic compound that features a nitro group, a pyridine ring, and an acryloyl chloride moiety
Métodos De Preparación
The synthesis of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-nitro-4-(pyridin-2-ylthio)benzaldehyde. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the corresponding (E)-3-(3-nitro-4-(pyridin-2-ylthio)phenyl)acrylic acid. Finally, the acryloyl chloride is obtained by reacting the acrylic acid with thionyl chloride under reflux conditions .
Análisis De Reacciones Químicas
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acryloyl chloride moiety can react with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Addition: The double bond in the acryloyl chloride can participate in Michael addition reactions with nucleophiles like thiols or amines.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, thionyl chloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of (E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride is primarily related to its ability to form covalent bonds with nucleophilic sites in biological molecules. The acryloyl chloride moiety can react with amino groups in proteins, leading to the formation of stable amide bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The nitro group can also participate in redox reactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
(E)-3-(3-Nitro-4-(pyridin-2-ylthio)phenyl)acryloyl chloride can be compared with other similar compounds, such as:
3-(Pyridin-2-yl)phenylacryloyl chloride:
3-Nitro-4-(pyridin-2-ylthio)benzaldehyde: An intermediate in the synthesis of the target compound, with different reactivity due to the absence of the acryloyl chloride moiety.
Pyridine derivatives: Compounds like pyridine and pyrimidine derivatives share structural similarities but differ in their functional groups and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C14H9ClN2O3S |
|---|---|
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
(E)-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C14H9ClN2O3S/c15-13(18)7-5-10-4-6-12(11(9-10)17(19)20)21-14-3-1-2-8-16-14/h1-9H/b7-5+ |
Clave InChI |
GSYGBEXUBYFAJP-FNORWQNLSA-N |
SMILES isomérico |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)/C=C/C(=O)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC=NC(=C1)SC2=C(C=C(C=C2)C=CC(=O)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-Bromo-4-fluoro-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12840310.png)
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)

